

A Technical Guide to the Historical Use of Creosote in Wood Preservation

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Compound of Interest

Compound Name: Creosote

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Introduction

Creosote, a complex mixture of carbonaceous chemicals, has been a cornerstone of industrial wood preservation for over a century and a half.[1] Derived primarily from the distillation of coal tar, this powerful preservative has played a pivotal role in the expansion of infrastructure, including railways and telecommunications, by significantly extending the service life of wooden components.[2][3] This technical guide provides an in-depth exploration of the historical uses of **creosote**, its chemical composition, the methodologies of its application, and its efficacy as a wood preservative.

Historically, two main types of **creosote** have been recognized: coal-tar **creosote** and wood-tar **creosote**. [1] Coal-tar **creosote**, with its superior toxicity to wood-destroying organisms, became the predominant choice for industrial wood preservation. [1] Its use as a wood preservative on a commercial scale began in 1838 with John Bethell's patent for the "Bethell process," a full-cell pressure treatment that became the foundation of the wood preservation industry.

Chemical Composition of Historical Creosote

Coal-tar **creosote** is a complex amalgam of several hundred, and possibly up to a thousand, distinct chemical compounds. Its composition can vary depending on the source of the coal and the distillation process. The primary constituents, making up as much as 90% of the

mixture, are aromatic hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives.

Other significant classes of compounds present in **creosote** include:

- **Tar Acids (Phenolics):** These compounds, which include phenols, cresols, and xlenols, are known for their antiseptic properties.
- **Tar Bases (Nitrogen-containing heterocycles):** This class includes compounds like acridines, carbazoles, and quinolines.
- **Aromatic Amines:** These are also present in the mixture.
- **Sulfur and Oxygen-containing Heterocycles:** Compounds such as benzothiophenes and dibenzofurans contribute to the overall composition.

The American Wood Protection Association (AWPA) has established standards for **creosote** used in wood preservation, such as P1/P13 and P2, to ensure a consistent and effective product.

Historical Wood Preservation Processes

The impregnation of wood with **creosote** was historically achieved through several pressure-based processes designed to ensure deep and uniform penetration of the preservative.

Experimental Protocols

1. **Bethell Process (Full-Cell Process):** Patented by John Bethell in 1838, this process aims to fill the wood cells completely with **creosote**.

- **Initial Vacuum:** The wood is placed in a treatment cylinder, and a vacuum is applied (typically -85 kPa) for about 30 minutes to remove air and moisture from the wood cells.
- **Flooding with Preservative:** While maintaining the vacuum, the cylinder is flooded with **creosote**, which is often heated.
- **Pressure Application:** Hydraulic pressure is then applied, ranging from 35 kPa for permeable wood species to higher pressures, forcing the **creosote** deep into the wood structure. The

pressure is held until a target absorption level is reached.

- **Final Vacuum:** After the pressure is released and the excess **creosote** is drained, a final vacuum is applied for approximately 30 minutes to remove surplus preservative from the wood surface, leaving it dry to the touch.

2. Rueping Process (Empty-Cell Process): Developed by Max Rueping in 1902, this process was designed to use less **creosote** while still achieving deep penetration.

- **Initial Air Pressure:** The wood in the treatment cylinder is subjected to an initial air pressure of 2.0 to 5.0 kg/cm² (approximately 196 to 490 kPa). This compressed air fills the wood cells.
- **Flooding under Pressure:** The cylinder is then filled with **creosote** while maintaining the initial air pressure.
- **Increased Pressure:** The pressure is further increased to 5.0 to 12.5 kg/cm² (approximately 490 to 1225 kPa) to force the preservative into the wood.
- **Pressure Release and Rebound:** When the pressure is released, the compressed air within the wood cells expands, expelling the excess **creosote**.
- **Final Vacuum:** A final vacuum is applied to remove the remaining surplus preservative.

3. Lowry Process (Empty-Cell Process): Patented by Cuthbert Lowry in 1906, this process is another empty-cell method that simplifies the Rueping process.

- **No Initial Air Pressure:** The wood is placed in the cylinder at atmospheric pressure.
- **Flooding:** The cylinder is filled with **creosote**.
- **Pressure Application:** Pressure of about 3.5 to 12.5 kg/cm² (approximately 343 to 1225 kPa) is applied until the desired absorption is achieved.
- **Pressure Release and Rebound:** Similar to the Rueping process, the trapped air in the wood expands upon pressure release, forcing out excess **creosote**.
- **Final Vacuum:** A final vacuum is drawn to clean the surface of the wood.

Quantitative Data on the Efficacy of Creosote Treatment

The effectiveness of **creosote** as a wood preservative is well-documented through extensive historical data on service life and preservative retention levels.

Table 1: Estimated Service Life of **Creosote**-Treated Wood

Application	Wood Species	Treatment Process	Creosote Retention	Estimated Service Life (Years)
Railroad Ties	Various Hardwoods	Empty-Cell (Lowry/Rueping)	7 pcf (112 kg/m ³)	35.2 (average)
Railroad Ties	-	Dipped (older method)	-	~10
Railroad Ties	Dual-treated (Borate + Creosote)	-	-	40.4 (average)
Marine Pilings	Various	Full-Cell (Bethell)	16-20 pcf (256-320 kg/m ³)	40 - 75

pcf = pounds per cubic foot; kg/m³ = kilograms per cubic meter

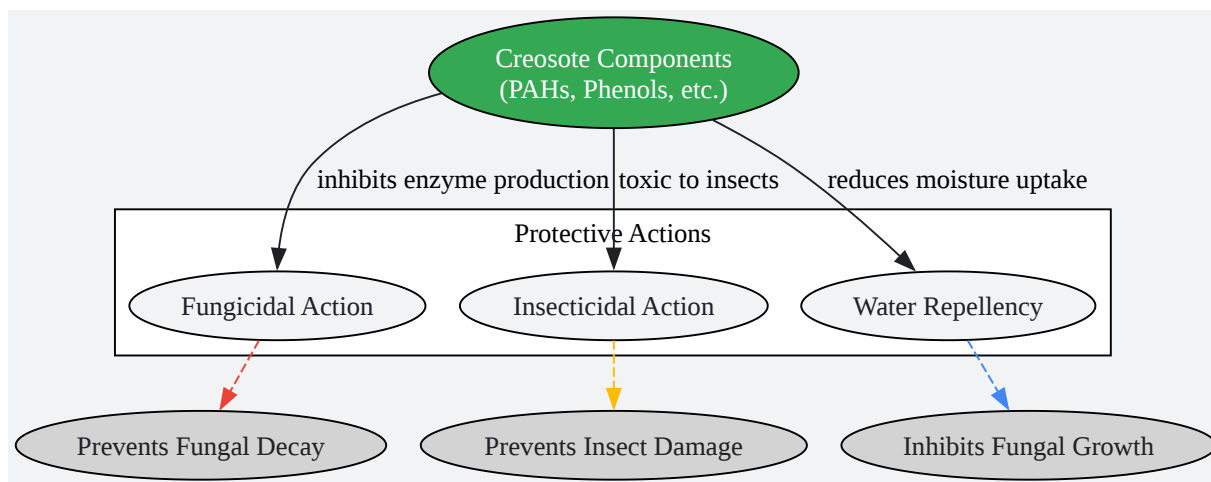
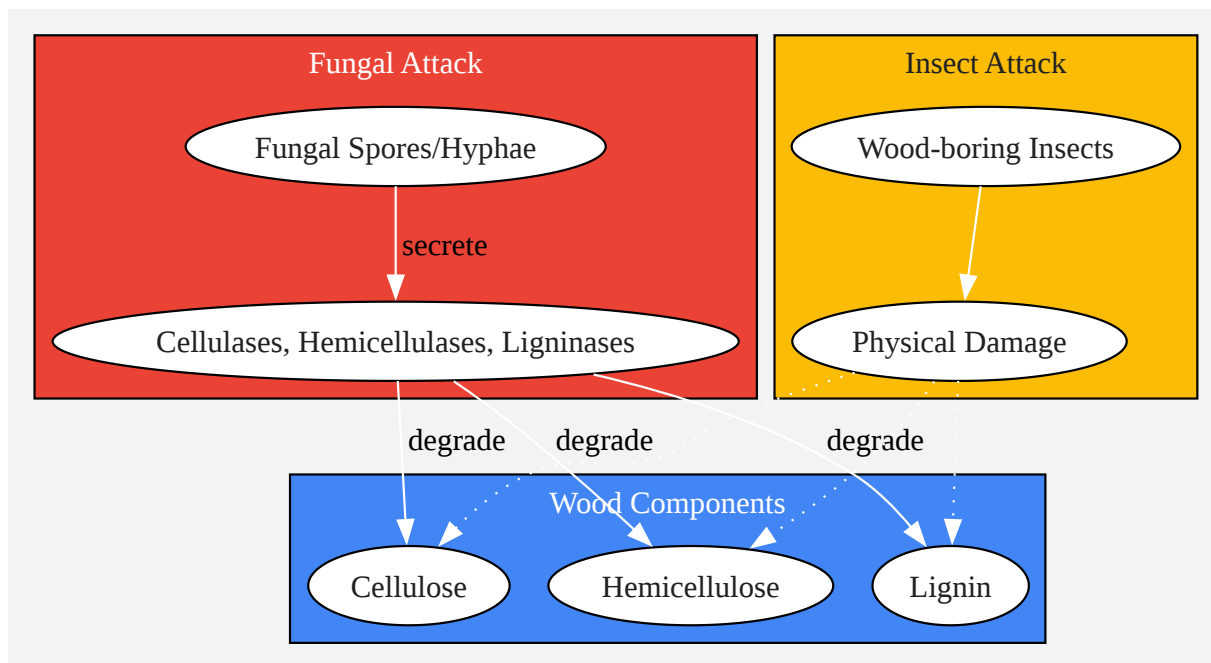
Table 2: Historical **Creosote** Retention Levels in Treated Wood

Application	Wood Species	Creosote Retention (pcf)	Creosote Retention (kg/m ³)	Reference
Railroad Ties (avg. U.S.)	Various	5.5	88.1	
Marine Pilings (recommended)	Various	16 - 20	256.3 - 320.4	
Highway Bridge Timbers	Red Oak	High levels observed	-	
Highway Bridge Timbers	Yellow Poplar	High levels observed	-	

Visualizing Historical Wood Preservation Processes and Mechanisms

To better understand the historical processes and the underlying mechanisms of wood protection, the following diagrams have been generated using the Graphviz DOT language.





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